![molecular formula C21H18N2O4S B11171637 N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11171637.png)
N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a xanthene core and a sulfamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide include:
- 5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
What sets this compound apart is its unique xanthene core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c22-28(25,26)15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24)(H2,22,25,26) |
InChI Key |
CKDFZWUPIIFNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11171557.png)
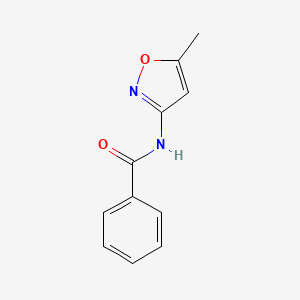
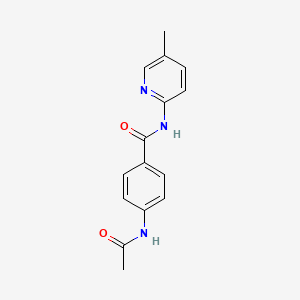
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11171586.png)
![3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11171587.png)
![2,6-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171591.png)
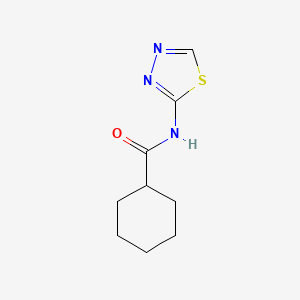
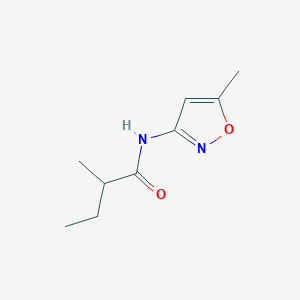
![Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11171610.png)
![3-Isobutyrylamino-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B11171617.png)
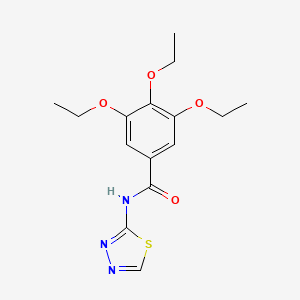
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11171622.png)
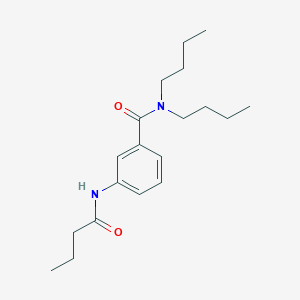
![N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11171634.png)
